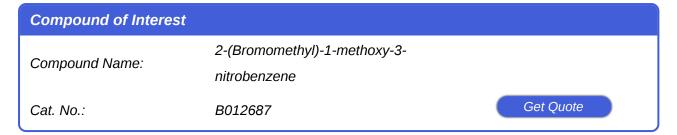


molecular structure of 2-(Bromomethyl)-1methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on 2-(Bromomethyl)-1-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of **2-(Bromomethyl)-1-methoxy-3-nitrobenzene** (CAS No: 19689-86-2). This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of complex molecular architectures for pharmaceutical and materials science applications. Its utility stems from the presence of three distinct functional groups on a benzene scaffold: a reactive bromomethyl group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group. This guide includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis via benzylic bromination, and a discussion of its expected spectroscopic characteristics.

Molecular Structure and Physicochemical Properties

2-(Bromomethyl)-1-methoxy-3-nitrobenzene possesses a substituted benzene core. The substituents are arranged in a 1,2,3- (or ortho) configuration, which induces significant steric and electronic effects that govern the molecule's reactivity. The bromomethyl group is a potent



electrophilic site, highly susceptible to nucleophilic substitution, making it an excellent handle for introducing a wide array of functionalities. The nitro group is a strong deactivating group, influencing the aromatic ring's susceptibility to further electrophilic substitution and modulating the reactivity of the benzylic position.

Quantitative and qualitative data for the compound are summarized in the table below. It should be noted that while the molecular formula and weight are well-defined, specific experimental physical constants such as melting and boiling points are not consistently reported in publicly available literature.

Property	Value	Source
IUPAC Name	2-(Bromomethyl)-1-methoxy-3- nitrobenzene	-
CAS Number	19689-86-2	[1][2]
Molecular Formula	C ₈ H ₈ BrNO ₃	[1]
Molecular Weight	246.06 g/mol	[1]
Boiling Point	Data not available in published literature.	[1]
Melting Point	Data not available in published literature.	[1]
InChlKey	QWZQICKUZAGVFN- UHFFFAOYAU	[1]
SMILES	COC1=C(CBr)C(=CC=C1)N(= O)=O	-

Synthesis Pathway and Experimental Protocol

The principal synthetic route to **2-(Bromomethyl)-1-methoxy-3-nitrobenzene** is the free-radical bromination of the benzylic methyl group of its precursor, 2-methyl-1-methoxy-3-nitrobenzene. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.[3][4][5]



Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of the target compound.



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Caption: Synthesis workflow for **2-(Bromomethyl)-1-methoxy-3-nitrobenzene** via Wohl-Ziegler reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Wohl-Ziegler bromination applied to substituted toluenes.[6][7] Researchers should perform their own risk assessment and optimization.

Materials:

- 2-Methyl-1-methoxy-3-nitrobenzene (1.0 eq)
- N-Bromosuccinimide (NBS) (1.05 1.1 eq)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 0.05 eq)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., acetonitrile, chlorobenzene)



- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-1-methoxy-3-nitrobenzene and the solvent (approx. 0.1-0.2 M concentration).
- Addition of Reagents: Add N-Bromosuccinimide and the radical initiator (AIBN or BPO) to the flask.
- Reaction Execution: Heat the mixture to reflux (for CCl₄, approx. 77°C) with vigorous stirring.
 The reaction can be initiated by the application of heat or irradiation with a suitable lamp. The
 reaction progress can be monitored by TLC or GC-MS by observing the consumption of the
 starting material.
- Workup: Once the reaction is complete (typically indicated by the consumption of the denser NBS and the appearance of the less dense succinimide floating on the surface), cool the reaction mixture to room temperature.[3]
- Filter the solid succinimide by-product and wash the filter cake with a small amount of cold solvent.
- Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to quench any residual HBr), water, and brine.
- Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **2-(Bromomethyl)-1-methoxy-3-nitrobenzene** can be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.



Spectroscopic Characterization

While a complete, published set of spectral data for this specific compound is not readily available, its structure allows for the confident prediction of its key spectroscopic features. Researchers can use the following expected data for the characterization of synthesized samples.

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Technique	Expected Features	
¹ H NMR	-OCH $_3$ (methoxy) protons: A sharp singlet integrating to 3H, expected in the range of δ 3.9-4.1 ppmCH $_2$ Br (bromomethyl) protons: A sharp singlet integrating to 2H, expected in the range of δ 4.5-4.8 ppm. Aromatic protons: Three protons on the aromatic ring, likely appearing as complex multiplets or distinct doublets/triplets between δ 7.2-8.0 ppm. The proton ortho to the nitro group is expected to be the most downfield shifted.	
¹³ C NMR	-OCH $_3$ carbon: A signal expected around δ 55-60 ppmCH $_2$ Br carbon: A signal expected around δ 30-35 ppm. Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 110-155 ppm). The carbon bearing the nitro group (C3) and the carbon bearing the methoxy group (C1) would be the most deshielded and shielded, respectively, due to electronic effects. The ipso-carbon attached to the bromomethyl group (C2) would also be clearly identifiable.	
IR Spec.	C-H (aromatic): Stretching vibrations typically appear above 3000 cm ⁻¹ . C-H (aliphatic): Stretching vibrations for the methoxy and bromomethyl groups expected around 2850-2960 cm ⁻¹ . N=O (nitro group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm ⁻¹ and 1340-1380 cm ⁻¹ , respectively. C-O (ether): Stretching band around 1200-1275 cm ⁻¹ . C-Br stretch: A signal is expected in the fingerprint region, typically around 550-650 cm ⁻¹ .	



Mass Spec.

Molecular Ion (M⁺): The molecular ion peak would appear as a doublet due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected m/z values would be 245 and 247. Fragmentation: A prominent fragment would be the loss of the bromine atom (M-Br)⁺ at m/z 166. Another significant fragmentation pathway would be the formation of the methoxy-nitrobenzyl cation at m/z 166 after the loss of Br radical, which could undergo further fragmentation.

Applications in Research and Drug Development

2-(Bromomethyl)-1-methoxy-3-nitrobenzene is a versatile building block. Its primary utility lies in its ability to act as a precursor for more complex molecules.

- Nucleophilic Substitution: The benzylic bromide is an excellent leaving group, allowing for facile reaction with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions. This enables the construction of diverse molecular libraries.
- Scaffold Elaboration: The nitro group can be readily reduced to an amine. This newly formed amino group can then undergo numerous subsequent reactions, including diazotization, acylation, and reductive amination, providing a secondary point for molecular diversification.
- Precursor for Heterocycles: The ortho-relationship of the functional groups makes this
 compound a potential precursor for the synthesis of various heterocyclic systems, such as
 isoindolinones, which are privileged structures in medicinal chemistry.

This combination of reactive sites makes the compound a valuable starting material for the synthesis of novel therapeutic agents, agrochemicals, and functional organic materials.

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- To cite this document: BenchChem. [molecular structure of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at:
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